

Application Notes and Protocols: p-MPPI Hydrochloride for Injection

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Compound of Interest

Compound Name: *p*-MPPI hydrochloride

Cat. No.: B1678906

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Introduction

p-MPPI hydrochloride (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine hydrochloride) is a potent and selective antagonist of the serotonin 1A (5-HT_{1A}) receptor.^{[1][2][3]} Due to its high affinity and selectivity, **p-MPPI hydrochloride** is a critical tool for investigating the physiological and pathological roles of the 5-HT_{1A} receptor in the central nervous system. It readily crosses the blood-brain barrier and has demonstrated anxiolytic-like and antidepressant-like effects in preclinical models.^{[1][2][4]} These application notes provide detailed protocols for the preparation of **p-MPPI hydrochloride** for in vivo and in vitro experiments, along with key quantitative data and experimental methodologies.

Physicochemical and Pharmacological Properties

p-MPPI hydrochloride is a solid powder that is soluble in water and dimethyl sulfoxide (DMSO).^[5] For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C to ensure stability.^[1]

Table 1: Quantitative Data for p-MPPI Hydrochloride

Parameter	Species	Tissue/Cell Line	Value	Reference
Ki	Rat	Hippocampal Homogenates	1 nM	[6]
pKi (from ChEMBL)	Rat	Hippocampal Homogenates	8.59 - 9.52	[7]
In Vivo Efficacious Dose (Anxiolytic-like effects)	Mouse	0.5 - 4.5 mg/kg (i.p.)	[1][4]	
In Vivo Efficacious Dose (Antagonism of 8-OH-DPAT)	Rat	5 - 10 mg/kg (i.p.)	[2][8]	

Preparation of p-MPPI Hydrochloride for Injection

The following protocols are recommended for the preparation of **p-MPPI hydrochloride** solutions for in vivo administration. The choice of vehicle will depend on the experimental requirements and the desired concentration.

Protocol 1: Saline-Based Vehicle for Intraperitoneal (i.p.) Injection

This protocol is suitable for achieving a clear solution for systemic administration.

Materials:

- **p-MPPI hydrochloride**
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile
- Tween 80, sterile

- 0.9% Sodium Chloride (Saline), sterile
- Sterile conical tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Prepare a stock solution of **p-MPPI hydrochloride** in DMSO. For example, to achieve a final concentration of 1 mg/mL, a stock of 10 mg/mL in DMSO can be prepared.
- In a sterile conical tube, add the following components in the specified order, ensuring to mix thoroughly after each addition:
 - 10% DMSO (from the stock solution)
 - 40% PEG300
 - 5% Tween 80
 - 45% Saline
- Vortex the solution until it is clear and homogenous. Gentle warming or sonication can be used to aid dissolution if necessary.^[2]
- Filter the final solution through a sterile 0.22 µm syringe filter before injection.

Table 2: Example Formulation for a 1 mg/mL Solution of p-MPPI Hydrochloride

Component	Percentage	Volume for 1 mL
p-MPPI hydrochloride in DMSO (10 mg/mL)	10%	100 µL
PEG300	40%	400 µL
Tween 80	5%	50 µL
Saline (0.9% NaCl)	45%	450 µL
Total Volume	100%	1 mL

Experimental Protocols

Protocol 2: In Vitro 5-HT1A Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the 5-HT1A receptor using a radiolabeled ligand.

Materials:

- Cell membranes expressing the human 5-HT1A receptor (e.g., from HEK293 or CHO-K1 cells)
- [³H]8-OH-DPAT (radioligand)
- **p-MPPI hydrochloride** or other test compounds
- Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4
- 96-well microplates
- Scintillation vials and scintillation cocktail
- Liquid scintillation counter
- Glass fiber filters

Procedure:

- Prepare serial dilutions of **p-MPPI hydrochloride** or other test compounds in the assay buffer.
- In a 96-well microplate, add the following in triplicate:
 - 10 µg of cell membranes
 - A fixed concentration of [³H]8-OH-DPAT (e.g., 0.25 nM)
 - Varying concentrations of the test compound (e.g., 1 nM to 1 µM for a full competition curve)
- Incubate the plate at room temperature for 60 minutes.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT_{1A} ligand (e.g., 10 µM serotonin).
- Calculate the specific binding and determine the IC₅₀ value for the test compound.

Protocol 3: In Vitro cAMP Functional Assay

This protocol measures the ability of **p-MPPI hydrochloride** to antagonize the agonist-induced inhibition of adenylyl cyclase, a key downstream signaling event of 5-HT_{1A} receptor activation.

Materials:

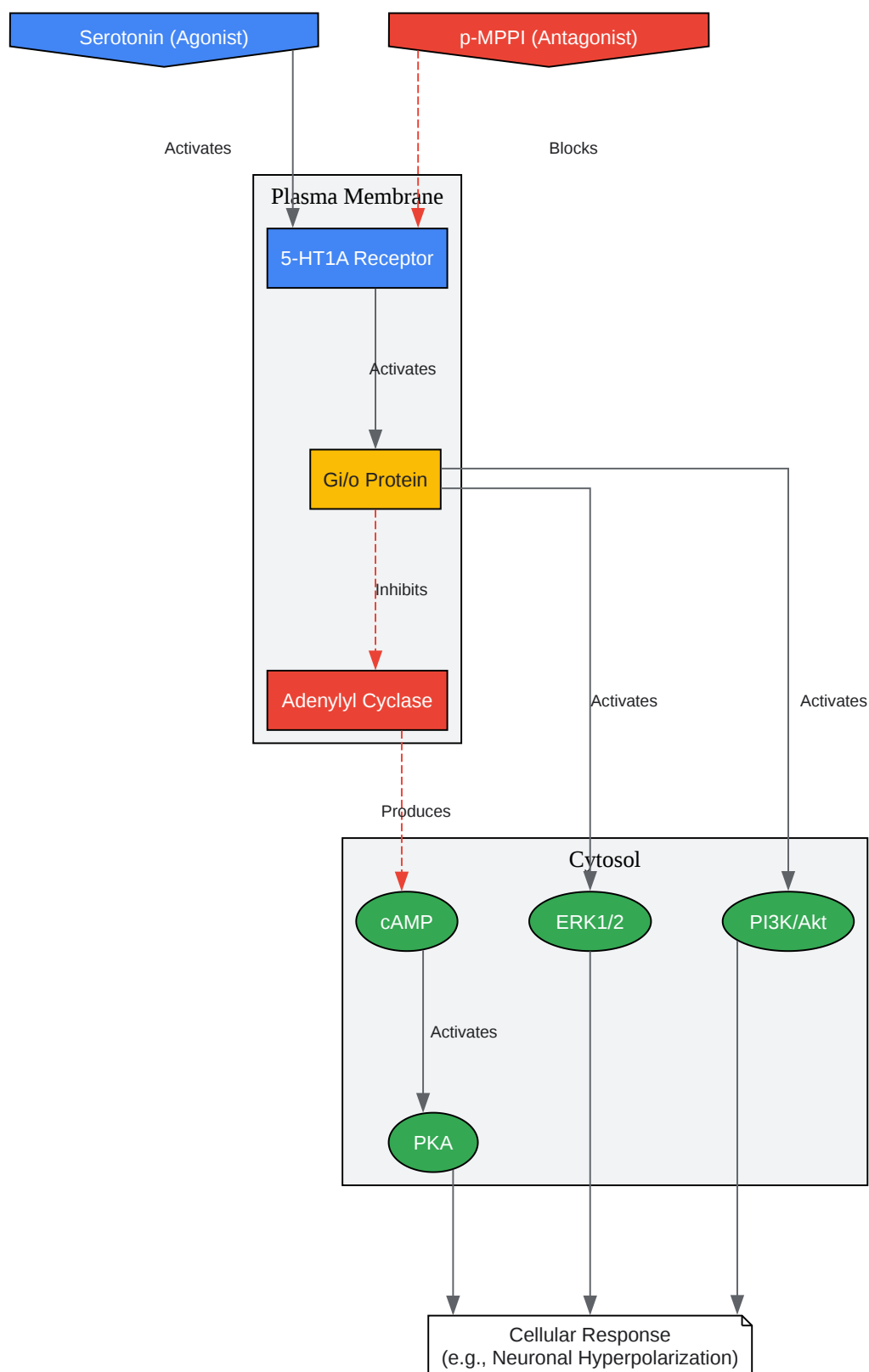
- Cells expressing the human 5-HT_{1A} receptor (e.g., CHO-K1 or HEK293 cells)
- Forskolin

- 5-HT1A receptor agonist (e.g., 8-OH-DPAT)
- **p-MPPI hydrochloride** or other test antagonists
- Cell culture medium
- cAMP assay kit (e.g., LANCE Ultra cAMP, AlphaScreen)
- 384-well microplates

Procedure:

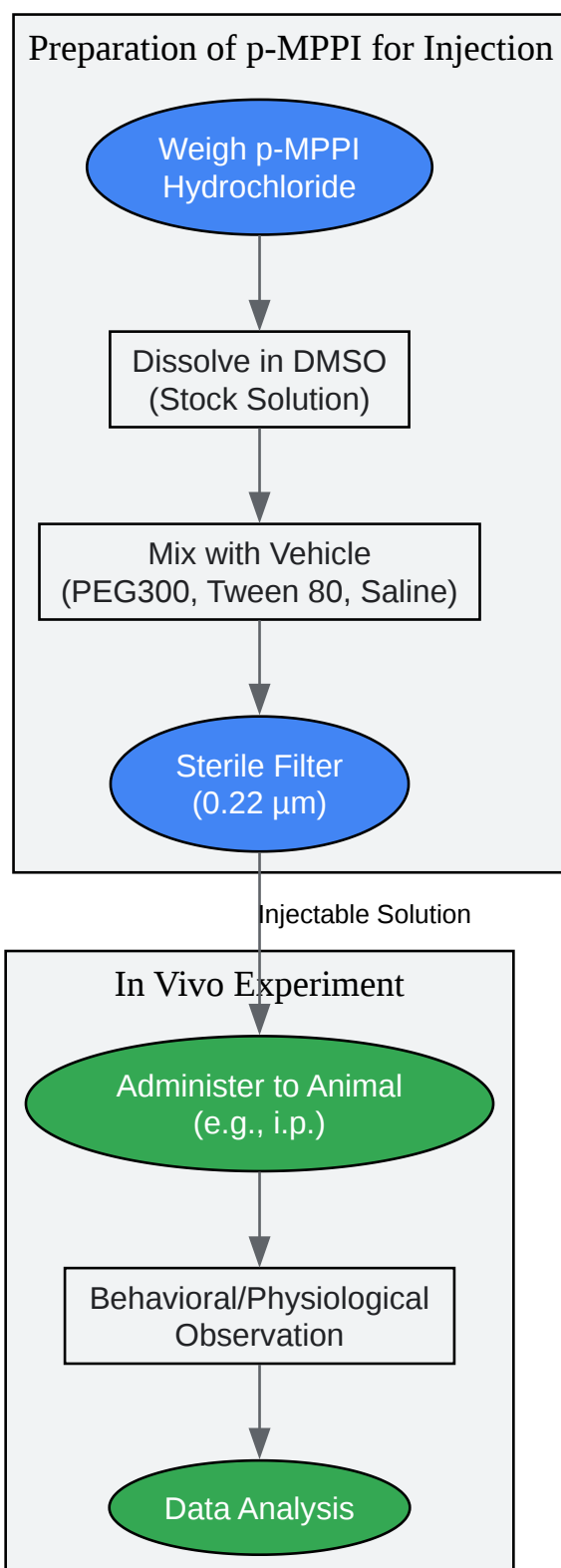
- Plate the cells in a 384-well plate and allow them to adhere overnight.
- Pre-incubate the cells with varying concentrations of **p-MPPI hydrochloride** for 30 minutes at room temperature.
- Stimulate the cells with a fixed concentration of a 5-HT1A agonist (e.g., EC₈₀ of 8-OH-DPAT) in the presence of forskolin for 30 minutes. Forskolin is used to stimulate adenylyl cyclase and increase basal cAMP levels.
- Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
- Generate dose-response curves to determine the potency of **p-MPPI hydrochloride** in antagonizing the agonist effect.

Signaling Pathways and Experimental Workflows



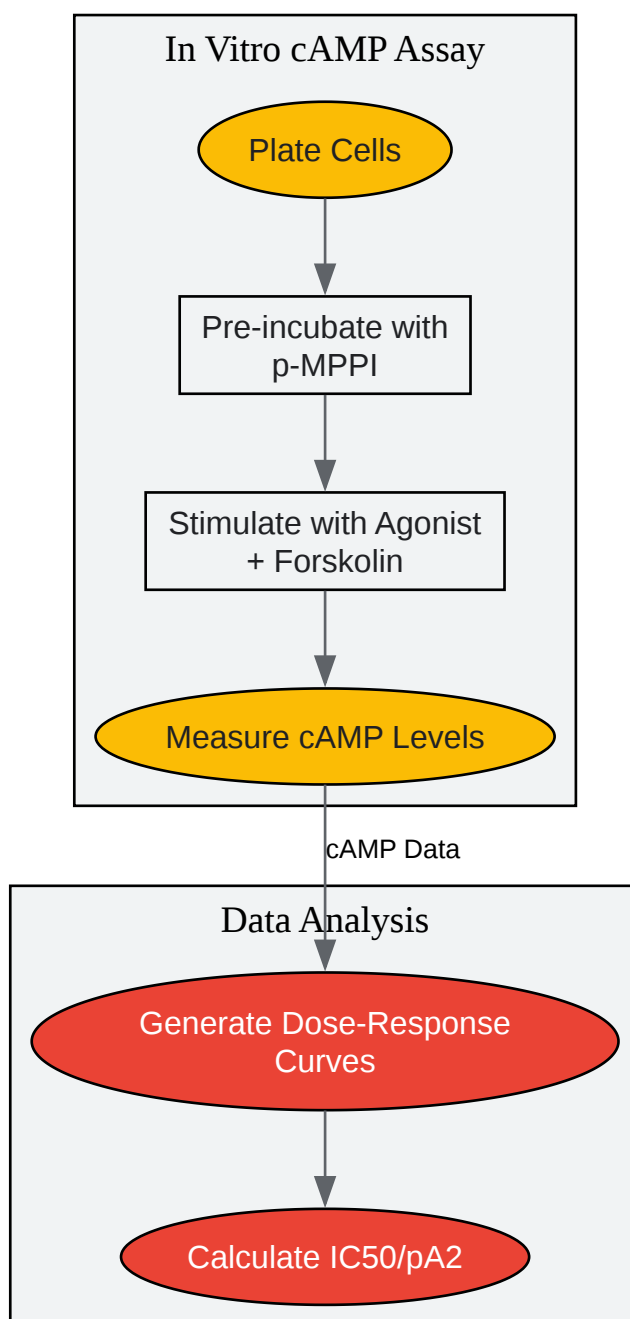
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Caption: 5-HT1A Receptor Signaling Pathway



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Caption: In Vivo Experimental Workflow



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Caption: In Vitro Functional Assay Workflow

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